

DNDI-6148: A Tool for Interrogating mRNA Processing in Kinetoplastids

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B11931583

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Application Note & Protocols

Introduction

DNDI-6148 is a benzoxaborole compound identified as a potent preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its mechanism of action involves the specific inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery of kinetoplastid parasites.[1][3] This unique mode of action makes **DNDI-6148** a valuable chemical probe for researchers, scientists, and drug development professionals studying the essential post-transcriptional processes in these organisms.

Kinetoplastids, including *Leishmania* and *Trypanosoma* species, possess a distinct mechanism of gene expression where genes are transcribed into long polycistronic precursor mRNAs.[4] These precursors must undergo extensive processing, including trans-splicing and polyadenylation, to generate mature, translatable monocistronic mRNAs.[3][4] **DNDI-6148**'s targeted inhibition of CPSF3 disrupts this critical pathway, leading to parasite death.[1][5] This document provides detailed application notes and protocols for utilizing **DNDI-6148** as a research tool to study mRNA processing in kinetoplastids.

Data Presentation

In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of **DNDI-6148** against *Leishmania infantum* and its selectivity over mammalian cells.

Assay Type	Cell Line / Parasite Stage	Parameter	Value	Reference
Efficacy	L. infantum (Axenic Amastigotes)	EC50	0.4 μ M	[3]
Efficacy	L. infantum (Intracellular Amastigotes)	EC50	0.5 μ M	[3]
Efficacy	L. infantum (Promastigotes with Cosmid Library)	EC50	1.44 \pm 0.30 μ M	[6]
Cytotoxicity	Primary Mouse Macrophages (PMM)	CC50	>25 μ M	[3]
Cytotoxicity	MRC-5 (Human Lung Fibroblast)	CC50	>25 μ M	[3]

In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

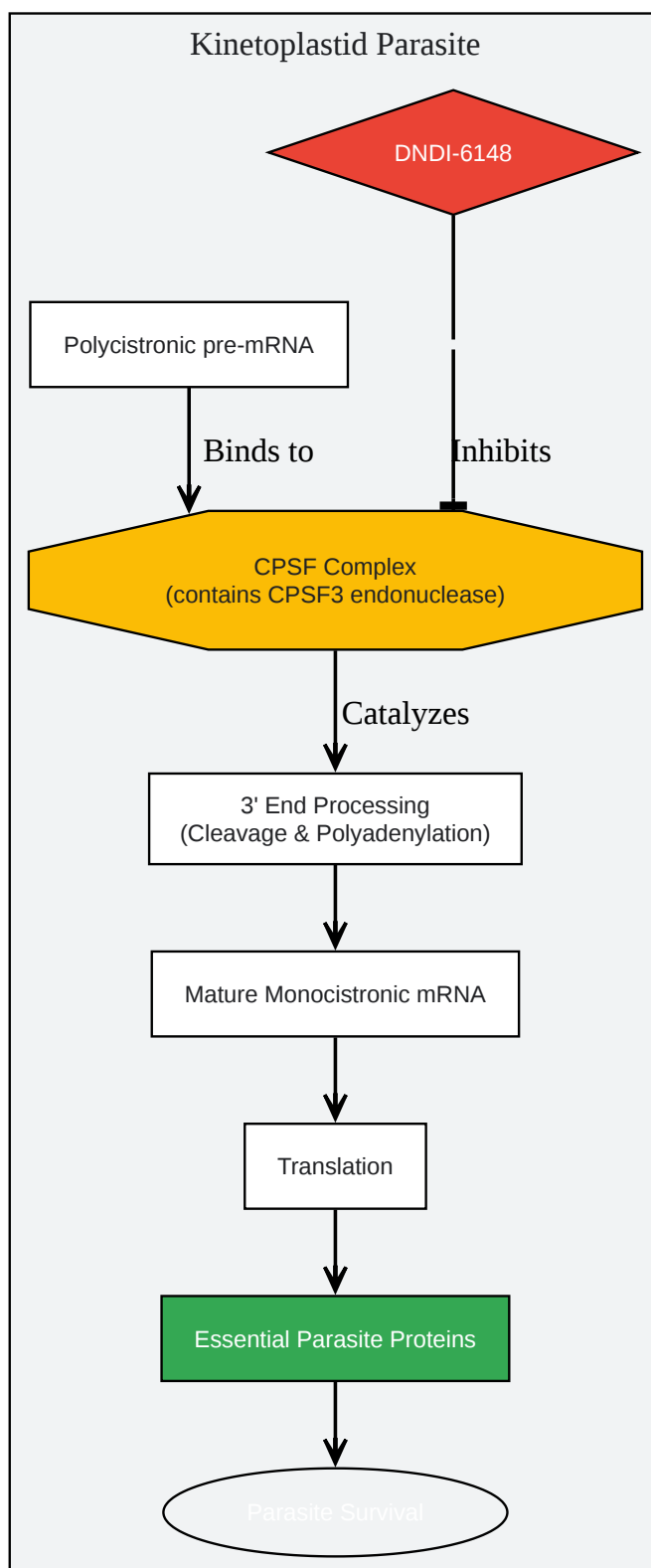
DNDI-6148 has demonstrated significant efficacy in reducing parasite burden in a hamster model of visceral leishmaniasis.[2][3]

Animal Model	Parasite Strain	Treatment	Dosing Regimen	% Inhibition of Parasite Burden	Reference
Golden Hamster	L. infantum	DNDI-6148	50 mg/kg, QD (oral) for 5 days	>98%	[1] [3]
Golden Hamster	L. donovani	DNDI-6148	50 mg/kg, QD (oral) for 5 days	>98%	[3]

QD: once daily

Mechanism of Action: Targeting mRNA Processing

DNDI-6148 acts by inhibiting the CPSF3 endonuclease, an essential enzyme for the 3'-end processing of pre-mRNA in kinetoplastids. This inhibition disrupts the maturation of mRNA, leading to a cascade of events that culminates in parasite death.



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Caption: Mechanism of action of **DNDI-6148** in kinetoplastids.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Kinetoplastid Growth (EC50 Determination)

This protocol details the methodology for determining the half-maximal effective concentration (EC50) of **DNDI-6148** against axenic amastigotes.

Materials:

- Leishmania species of interest (e.g., *L. infantum*)
- Amastigote culture medium (e.g., MAA/20)
- **DNDI-6148** stock solution (in DMSO)
- 96-well microtiter plates
- Resazurin solution (e.g., AlamarBlue)
- Plate reader (fluorometer/spectrophotometer)
- Incubator (37°C, 5% CO₂)

Procedure:

- **Parasite Culture:** Culture Leishmania promastigotes and differentiate them into axenic amastigotes following standard laboratory protocols. Maintain amastigotes in appropriate culture medium at 37°C with 5% CO₂.
- **Compound Dilution:** Prepare a serial dilution of the **DNDI-6148** stock solution in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Include a vehicle control (DMSO only) and a no-drug control.
- **Assay Plate Preparation:** Seed the 96-well plates with axenic amastigotes at a density of 2 x 10⁵ parasites per well in 100 µL of medium.
- **Compound Addition:** Add 100 µL of the diluted **DNDI-6148** solutions to the respective wells.

- Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
- Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 24 hours.
- Data Acquisition: Measure fluorescence (Ex/Em: 530/590 nm) or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of mRNA Processing Inhibition

This protocol provides a workflow to assess the impact of **DNDI-6148** on pre-mRNA processing using quantitative reverse transcription PCR (qRT-PCR).

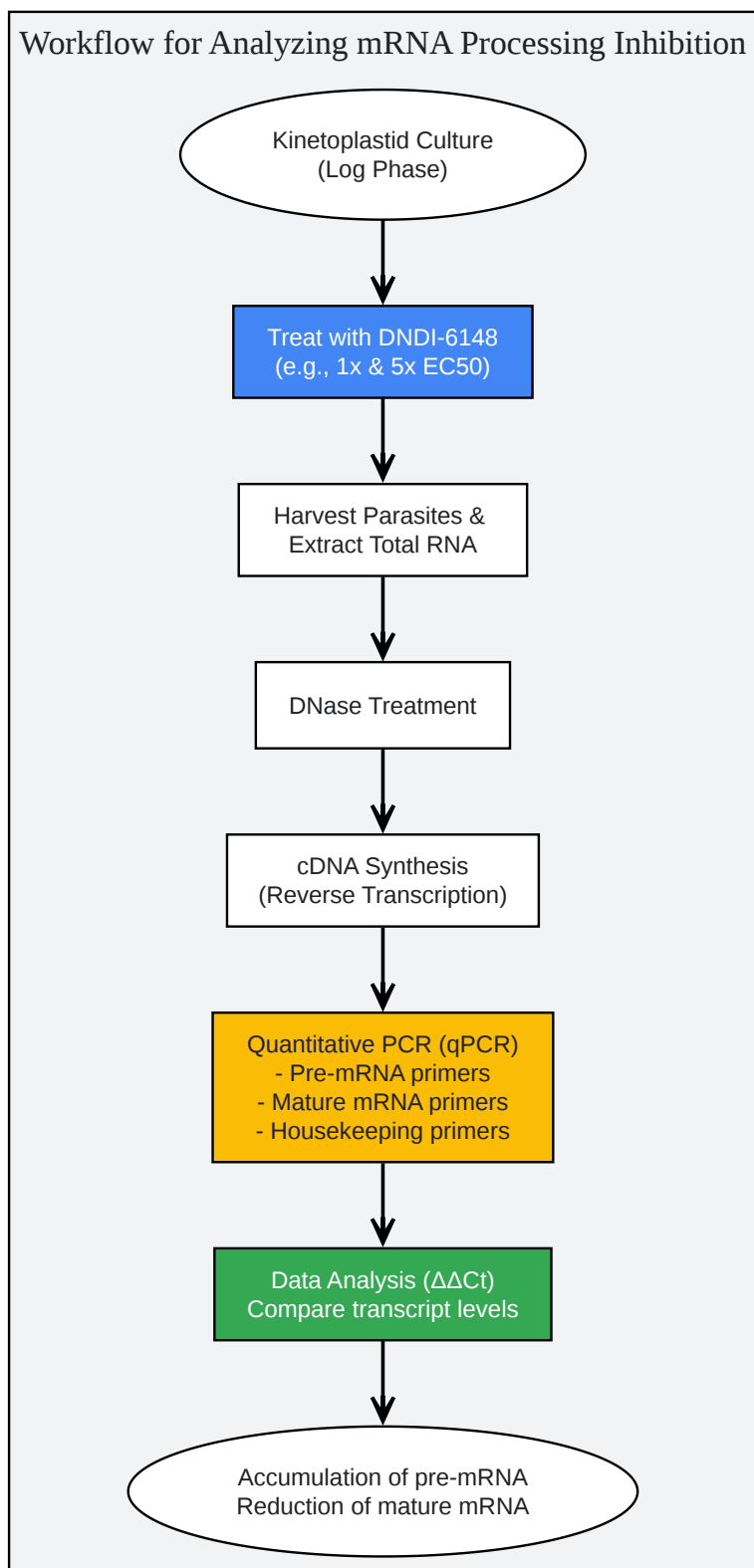
Materials:

- Log-phase Leishmania or Trypanosoma culture
- **DNDI-6148**
- RNA extraction kit (e.g., TRIzol)
- DNase I
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers designed to specifically amplify:
 - A region of a polycistronic pre-mRNA transcript (spanning two adjacent genes).
 - The corresponding mature monocistronic mRNA of a downstream gene.
 - A housekeeping gene for normalization (e.g., GAPDH).

- qPCR instrument

Procedure:

- Treatment: Treat log-phase kinetoplastid cultures with **DNDI-6148** at a concentration of 1x and 5x the EC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
- RNA Extraction: Harvest the parasites and extract total RNA using a suitable RNA extraction kit.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit.
- qPCR: Perform qPCR using the designed primers. Set up reactions for each target (pre-mRNA, mature mRNA, housekeeping gene) for all treatment conditions and controls.
- Data Analysis:
 - Calculate the relative quantification of each target transcript using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.
 - Compare the levels of pre-mRNA and mature mRNA in **DNDI-6148**-treated samples to the vehicle control. An effective inhibition of CPSF3 should result in an accumulation of pre-mRNA transcripts and a reduction in mature mRNA transcripts.



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Caption: Experimental workflow for qRT-PCR analysis.

Conclusion

DNDI-6148 is a specific and potent inhibitor of the kinetoplastid CPSF3 endonuclease. This property makes it an excellent pharmacological tool for dissecting the mechanisms of mRNA processing in these evolutionarily divergent pathogens. The protocols and data presented here provide a framework for researchers to utilize **DNDI-6148** to further explore the biology of kinetoplastids and to aid in the discovery of new therapeutic strategies.

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